6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione
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Overview
Description
6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and long alkyl chains, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indoline derivatives and brominating agents.
Bromination: The indoline derivatives undergo bromination using bromine or other brominating agents under controlled conditions to introduce bromine atoms at specific positions.
Alkylation: The brominated intermediates are then subjected to alkylation reactions with decyltetradecyl groups to form the desired compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of automated reactors and continuous flow processes can enhance the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended aromatic systems.
Scientific Research Applications
6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and transistors due to its electron-deficient nature and ability to form stable thin films.
Material Science: The compound’s unique structural properties make it suitable for use in advanced materials, including polymers and nanocomposites.
Chemical Sensors: Its sensitivity to various chemical environments allows it to be used in the design of chemical sensors and detectors.
Mechanism of Action
The mechanism of action of 6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione involves its interaction with molecular targets through various pathways:
Electron Transfer: The compound can participate in electron transfer processes due to its electron-deficient nature, making it useful in electronic applications.
Hydrogen Bonding: It can form hydrogen bonds with other molecules, influencing its behavior in different chemical environments.
Steric Effects: The long alkyl chains contribute to steric effects, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)isoindigo: Similar in structure but with different alkyl chain positions.
4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline: Another brominated compound with distinct electronic properties.
Uniqueness
6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione stands out due to its specific combination of bromine atoms and long alkyl chains, which impart unique electronic and steric properties. These characteristics make it particularly valuable in applications requiring stable, electron-deficient materials.
Properties
Molecular Formula |
C64H104Br2N2O2 |
---|---|
Molecular Weight |
1093.3 g/mol |
IUPAC Name |
(3Z)-6-bromo-3-[6-bromo-1-(4-decyltetradecyl)-2-oxoindol-3-ylidene]-1-(4-decyltetradecyl)indol-2-one |
InChI |
InChI=1S/C64H104Br2N2O2/c1-5-9-13-17-21-25-29-33-39-53(40-34-30-26-22-18-14-10-6-2)43-37-49-67-59-51-55(65)45-47-57(59)61(63(67)69)62-58-48-46-56(66)52-60(58)68(64(62)70)50-38-44-54(41-35-31-27-23-19-15-11-7-3)42-36-32-28-24-20-16-12-8-4/h45-48,51-54H,5-44,49-50H2,1-4H3/b62-61- |
InChI Key |
MXELPTSBPANGEI-GZYRCYOKSA-N |
Isomeric SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)/C(=C/3\C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCC)CCCCCCCCCC)/C1=O |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCC)CCCCCCCCCC)C1=O |
Origin of Product |
United States |
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